Lipophilicity-Driven Differentiation: Predicted cLogP of CAS 1172080-27-1 vs. 4-Fluorophenyl Analog (CAS 1105216-98-5)
The 4-butoxyphenyl terminus of CAS 1172080-27-1 confers a substantially higher predicted lipophilicity compared to the 4-fluorophenyl analog. Using the SwissADME consensus model, the target compound yields a predicted consensus logP (cLogP) of approximately 3.8, versus approximately 2.9 for N-(4-fluorophenyl)-4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide (CAS 1105216-98-5), representing a difference of ~0.9 log units—approximately an 8-fold difference in theoretical octanol-water partition coefficient [1]. This lipophilicity increment positions the target compound closer to the optimal CNS drug-like space (cLogP 3–5 for passive BBB penetration), whereas the fluorophenyl analog falls within the peripheral drug range [1]. The MolBioC bioactivity map for CAS 1172080-27-1 independently records protein interaction data across multiple targets with activity values ≤10 µM, consistent with a balanced lipophilic-hydrophilic profile suitable for target engagement [2].
| Evidence Dimension | Predicted consensus logP (cLogP) as a determinant of passive membrane permeability and CNS partitioning |
|---|---|
| Target Compound Data | cLogP ~3.8 (SwissADME consensus model) |
| Comparator Or Baseline | N-(4-fluorophenyl)-4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide (CAS 1105216-98-5): cLogP ~2.9 (SwissADME consensus model) |
| Quantified Difference | ΔcLogP ≈ +0.9 (~8-fold theoretical increase in logD7.4) |
| Conditions | In silico prediction using SwissADME consensus logP algorithm; no experimental logD7.4 data available |
Why This Matters
For procurement decisions in CNS-targeted screening campaigns, the ~0.9 log unit lipophilicity advantage of CAS 1172080-27-1 over its fluorophenyl analog suggests superior passive blood-brain barrier permeability potential, making it the preferred choice for neuropharmacology programs where brain exposure is a critical parameter.
- [1] SwissADME. Predicted physicochemical properties (consensus logP) for CAS 1172080-27-1 and CAS 1105216-98-5. Swiss Institute of Bioinformatics. http://www.swissadme.ch/ View Source
- [2] MolBioC Database. Compound CP0037646 (CAS 1172080-27-1). Map of Molecular Bioactivity. https://molbic.idrblab.net/data/compound/details/CP0037646 View Source
